

Application Notes and Protocols: Field Efficacy of Sarafloxacin Hydrochloride in Poultry

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Compound of Interest

Compound Name: Sarafloxacin hydrochloride

Cat. No.: B1147236

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Sarafloxacin hydrochloride is a second-generation fluoroquinolone antibiotic developed exclusively for veterinary use.[1] It exhibits significant antimicrobial activity against a broad spectrum of bacteria by inhibiting DNA gyrase and topoisomerase IV.[2] In poultry, it is primarily utilized for the treatment and control of bacterial infections, particularly those affecting the respiratory and gastrointestinal tracts, such as colibacillosis caused by *Escherichia coli*. [3][4] These application notes provide a summary of field efficacy studies, pharmacokinetic data, and detailed experimental protocols for evaluating **Sarafloxacin hydrochloride** in poultry.

Data Presentation

Table 1: Efficacy of Sarafloxacin Hydrochloride against Experimental *E. coli* Infection in Broilers

Treatment Group	Dosage	Administration Route	Duration	Mortality Rate (%)	Average Daily Gain (ADG)	Feed Conversion Ratio (FCR)	Reference
Infected, Untreated	-	-	-	75	Lower than uninfected controls	-	[5][6]
Infected, Treated	5 mg/kg body weight/day (20 mg/L in water)	Drinking Water	3 days	27	Less than uninfected controls	-	[5][6]
Infected, Treated	5 mg/kg body weight/day (pulsed dose)	Drinking Water	2 hours	Significantly Reduced	Significantly Improved	Significantly Improved	[5][6]
Infected, Treated	5 mg/kg body weight/day	Drinking Water	Starting 2h post-infection	0	Similar to uninfected controls	Similar to uninfected controls	[5][6]
Infected, Treated	10 mg/kg body weight/day	Drinking Water	Starting 2h post-infection	0	Similar to uninfected controls	Similar to uninfected controls	[5][6]
Infected, Untreated (Colisepti	-	-	-	43.5	-	-	[7]

cemia
model)

Infected, Treated (Continuous)	-	Drinking Water	-	Significa ntly Reduced	-	-	[7]
Infected, Treated (Pulsed)	-	Drinking Water	-	Significa ntly Reduced	-	-	[7]

Table 2: Pharmacokinetic Parameters of Sarafloxacin in Poultry

Species	Dosage	Adminis tration Route	Eliminat ion Half- life (t _{1/2β})	Bioavail ability (F)	Volume of Distribu tion (V _{d(ss)})	Total Body Clearan ce (CLB)	Referen ce
Broilers	10 mg/kg	Intraveno us (i.v.)	2.53 ± 0.82 h	-	3.40 ± 1.26 L/kg	1.20 ± 0.20 L/kg/h	[8][9][10]
Broilers	10 mg/kg	Intramus cular (i.m.)	6.81 ± 2.04 h	72.1 ± 8.1%	-	-	[8][9][10]
Broilers	10 mg/kg	Oral (p.o.)	3.89 ± 1.19 h	59.6 ± 13.8%	-	-	[8][9][10]
Muscovy Ducks	-	Intraveno us (i.v.)	6.11 ± 1.97 h	-	10.04 ± 3.32 L/kg	-	[1]
Muscovy Ducks	-	Oral (p.o.)	-	97.6%	-	1.18 L/kg/h	[1]

Table 3: Residue Depletion of Sarafloxacin in Poultry Tissues

Species	Dosage	Tissue	Time After Last Dose	Mean Concentration (µg/kg)	Maximum Residue Limit (MRL) (µg/kg)	Reference
Black-bone Silky Fowl	10 mg/kg BW for 7 days	Muscle	1 day	366.88 ± 129.51	10	[11] [12]
Black-bone Silky Fowl	10 mg/kg BW for 7 days	Liver	1 day	120.35 ± 46.86	80	[11] [12]
Black-bone Silky Fowl	10 mg/kg BW for 7 days	Muscle	43.25 days	45.46 ± 12.94	10	[11] [12]
Laying Hens	Orally for 5 days	Egg Albumen	2 days post-withdrawal	Undetectable	-	[13]
Laying Hens	Orally for 5 days	Egg Yolk	7 days post-withdrawal	Undetectable	-	[13]

Experimental Protocols

Protocol 1: Efficacy Study of Sarafloxacin Against Experimental E. coli Infection in Broilers

Objective: To evaluate the efficacy of **Sarafloxacin hydrochloride** in reducing mortality and improving performance in broilers experimentally infected with E. coli.

Materials:

- Broiler chickens (e.g., 28 days of age).[\[6\]](#)

- Pathogenic Escherichia coli serotype O78.[5][6]
- Nutrient broth for bacterial culture.
- **Sarafloxacin hydrochloride** water-soluble powder.
- Standard poultry feed and water.
- Appropriate housing and care facilities for poultry.

Methodology:

- Animal Acclimation: Acclimate broiler chickens to the experimental conditions for a suitable period.
- Challenge Preparation: Prepare a logarithmic-phase culture of E. coli O78 by incubating in nutrient broth.[6]
- Experimental Groups:
 - Group 1 (Infected, Untreated Control): Birds are challenged with E. coli and receive no treatment.
 - Group 2 (Infected, Treated): Birds are challenged with E. coli and receive **Sarafloxacin hydrochloride** in their drinking water.
 - Group 3 (Uninfected, Untreated Control): Birds are not challenged and receive no treatment.
- Infection: Inject each bird in the challenge groups with a suspension of E. coli into the left caudal thoracic air sac. A typical challenge dose is 0.5 ml of a suspension containing 10^8 cfu/ml.[6]
- Treatment Administration:
 - For continuous treatment, administer Sarafloxacin in the drinking water at a concentration calculated to provide the target dose (e.g., 5 mg/kg body weight/day) for a specified duration (e.g., 3 days).[5][6][14]

- For pulsed-dose treatment, provide the medicated water for a shorter period (e.g., 2 hours) at the same daily dose.[\[5\]](#)[\[6\]](#)
- For rapid administration, begin treatment within 2 hours of infection.[\[5\]](#)[\[6\]](#)
- Data Collection: Monitor the birds for 10 days post-infection and record the following:[\[5\]](#)[\[6\]](#)
 - Mortality rate.
 - Average Daily Gain (ADG).
 - Feed Conversion Ratio (FCR).
 - Clinical signs and post-mortem pathology.
- Statistical Analysis: Analyze the collected data using appropriate statistical methods to determine significant differences between the groups.

Protocol 2: Pharmacokinetic Study of Sarafloxacin in Broilers

Objective: To determine the pharmacokinetic profile of **Sarafloxacin hydrochloride** in broilers following different administration routes.

Materials:

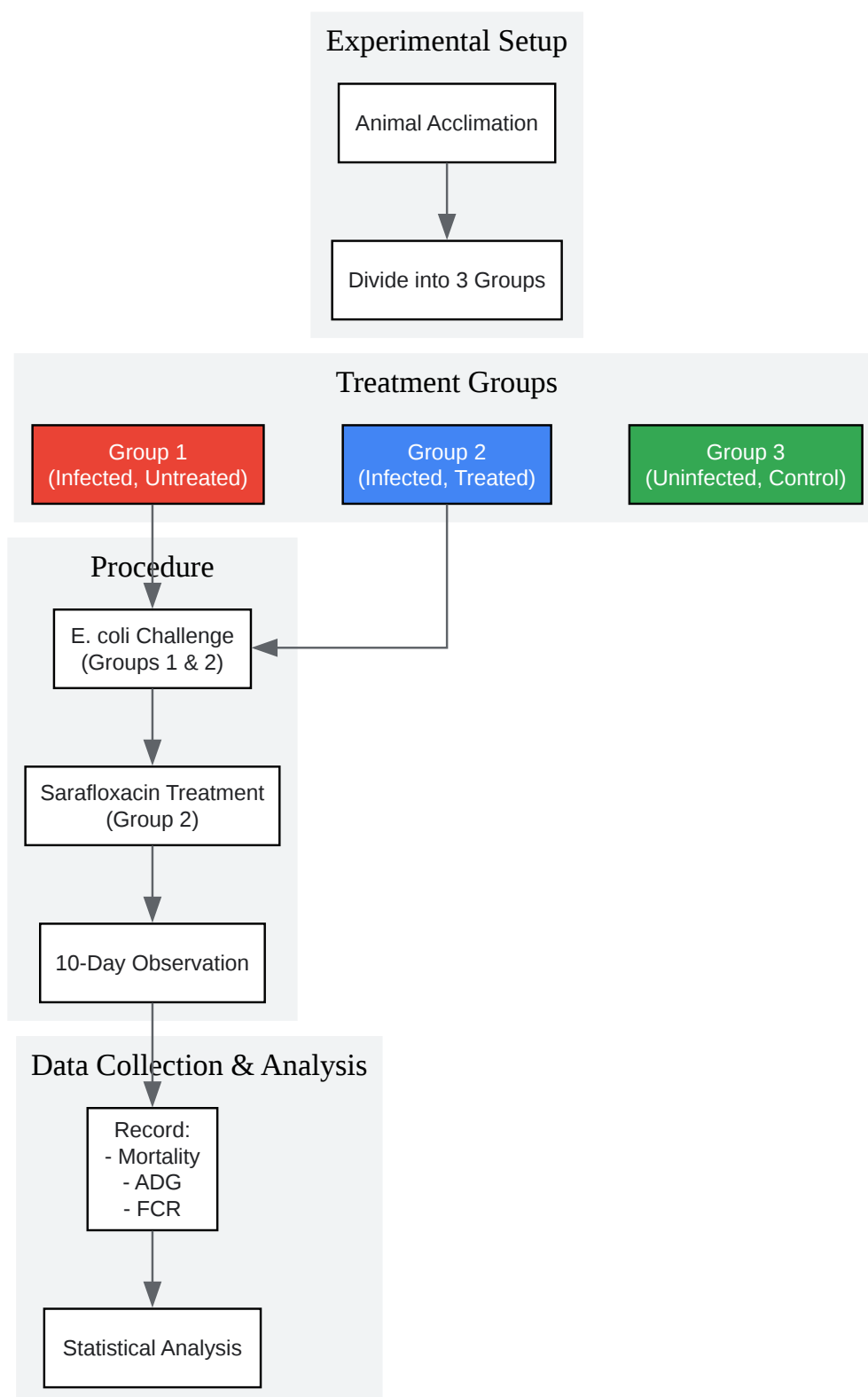
- Healthy broiler chickens.
- **Sarafloxacin hydrochloride** solution for injection and oral administration.
- Blood collection supplies (syringes, heparinized tubes).
- Centrifuge.
- High-Performance Liquid Chromatography (HPLC) system for drug analysis.[\[8\]](#)

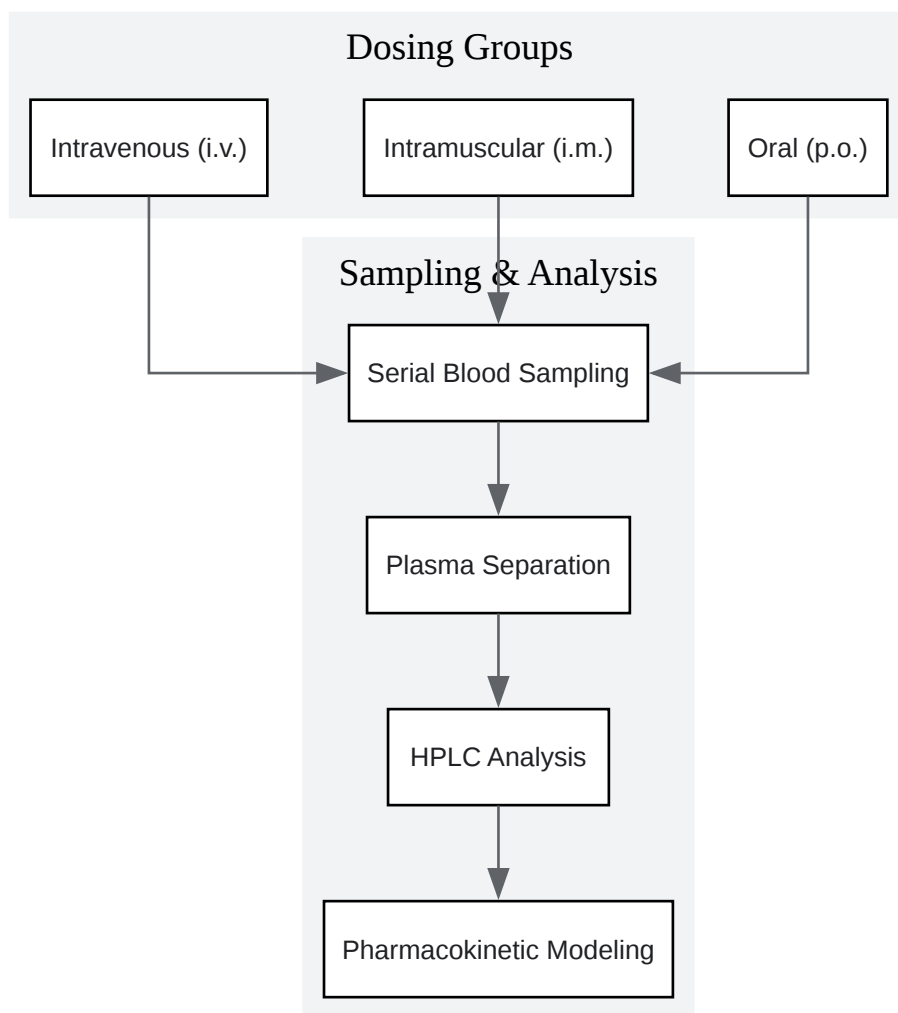
Methodology:

- Animal Dosing:

- Intravenous (i.v.): Administer a single dose of Sarafloxacin (e.g., 10 mg/kg) into a wing vein.[\[8\]](#)[\[10\]](#)
- Intramuscular (i.m.): Inject a single dose of Sarafloxacin (e.g., 10 mg/kg) into the pectoral muscle.[\[8\]](#)[\[10\]](#)
- Oral (p.o.): Administer a single dose of Sarafloxacin (e.g., 10 mg/kg) directly into the crop via gavage.[\[8\]](#)[\[10\]](#)
- Blood Sampling: Collect blood samples from the wing vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
- Plasma Separation: Centrifuge the blood samples to separate the plasma.
- Drug Analysis: Determine the concentration of Sarafloxacin in the plasma samples using a validated HPLC method.[\[8\]](#)
- Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental pharmacokinetic methods to determine parameters such as elimination half-life ($t_{1/2\beta}$), bioavailability (F), volume of distribution ($V_d(ss)$), and total body clearance (CLB).[\[8\]](#)[\[9\]](#)[\[10\]](#)

Visualizations





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